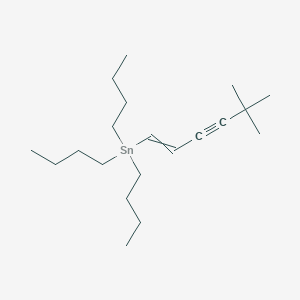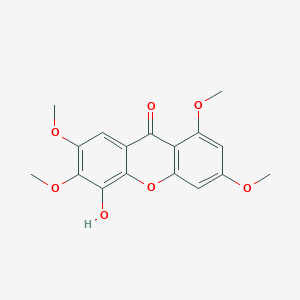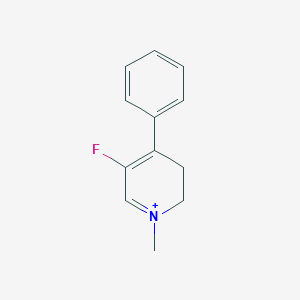
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and properties. This compound features a crown ether moiety, which is a cyclic chemical structure containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions and other cations, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents to form the crown ether structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Utilized in the production of sensors and catalysts for chemical reactions
Wirkmechanismus
The mechanism of action of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one involves its ability to form stable complexes with metal ions and other cations. This complexation is facilitated by the crown ether moiety, which provides a cavity that can accommodate the cation. The formation of these complexes can influence various molecular targets and pathways, including ion transport and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: A similar crown ether compound with a slightly different structure.
1-Aza-18-crown-6: Another crown ether known for its ability to complex with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related compound with additional nitrogen atoms in the ring structure
Uniqueness
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is unique due to its specific combination of the crown ether moiety and the prop-2-en-1-one group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
879497-63-9 |
|---|---|
Molekularformel |
C15H27NO6 |
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
1-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H27NO6/c1-2-15(17)16-3-5-18-7-9-20-11-13-22-14-12-21-10-8-19-6-4-16/h2H,1,3-14H2 |
InChI-Schlüssel |
SXSQLRSXNDAJGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCOCCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
